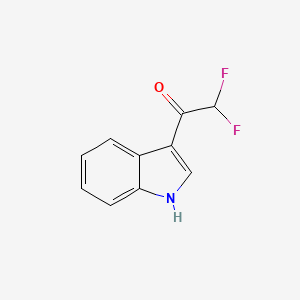

2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one typically involves the introduction of the difluoro group to an indole core. One common method is the reaction of indole with difluoroacetic acid or its derivatives under acidic conditions. The reaction may proceed through electrophilic substitution, where the difluoroacetic acid acts as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The difluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism are ongoing, and the exact molecular targets may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-one: Similar structure but with a trifluoro group instead of a difluoro group.

1-(1H-Indol-3-yl)ethan-1-one: Lacks the difluoro group, making it less reactive in certain chemical reactions.

Uniqueness

2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one is unique due to the presence of the difluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Biological Activity

2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one is a fluorinated indole derivative that has garnered attention due to its potential biological activities. The presence of fluorine atoms can significantly alter the pharmacological properties of organic compounds, making them more effective in various biological systems. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Synthesis methods typically involve the reaction of indole derivatives with fluorinated ketones through Friedel-Crafts reactions or other electrophilic aromatic substitution methods. These synthetic pathways not only yield the target compound but also allow for modifications that can enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example, derivatives have shown activity against a range of pathogens including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

This table illustrates the potential of the compound as an antimicrobial agent, with lower MIC values indicating higher potency.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Apoptosis Induction

In a study examining the effects of this compound on human breast cancer cells (MCF-7), researchers observed:

- IC50 Value : 5.4 µM

- Mechanism: Induction of caspase-dependent apoptosis pathways.

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors on cell membranes, altering signaling pathways that lead to cell death or growth inhibition.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. For instance, docking simulations with DNA gyrase revealed strong binding affinities, suggesting potential as an antibacterial agent.

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| DNA Gyrase | -7.0 | Hydrogen bonds and van der Waals interactions |

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one, and how can reaction yields be maximized?

Answer:

The synthesis typically involves fluorination of indole-containing precursors. A validated method uses diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) to fluorinate ketone intermediates under controlled temperatures (0–25°C) . Multi-step pathways, such as coupling indole derivatives with fluorinated acetylating agents, can achieve yields >70% when using continuous flow reactors to enhance efficiency . Key parameters include:

- Solvent selection (e.g., dichloromethane for DAST reactions).

- Catalyst optimization (e.g., Lewis acids for regioselective fluorination).

- Purification via flash chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

- ¹⁹F NMR : Two distinct fluorine signals near δ -110 ppm (CF₂) confirm the difluoroethanone moiety .

- ¹H NMR : Aromatic protons from the indole ring appear as a multiplet (δ 7.2–8.1 ppm), while the C-3 proton resonates as a singlet (δ 8.3–8.5 ppm) .

- IR : Strong carbonyl stretch at ~1700 cm⁻¹ and N-H indole absorption at ~3400 cm⁻¹ .

- HRMS : Molecular ion [M+H]⁺ at m/z 220.0521 (calculated for C₁₀H₇F₂NO) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity validation via HPLC (>98% purity) .

- Dose-response studies to establish EC₅₀/IC₅₀ values across multiple cell lines .

- Structural analogs (e.g., trifluoroethanone derivatives) as negative controls to isolate fluorine-specific effects .

Q. How does the electron-withdrawing nature of fluorine atoms influence reactivity in nucleophilic substitution reactions?

Answer:

The CF₂ group polarizes the carbonyl, enhancing susceptibility to nucleophilic attack. For example:

- Reduction : Sodium borohydride reduces the ketone to 2,2-difluoro-1-(indol-3-yl)ethanol (yield: 60–80%) .

- Grignard reactions : Methylmagnesium bromide adds to the carbonyl, forming tertiary alcohols (confirmed by ¹³C NMR) .

Q. What computational methods predict binding interactions between this compound and biological targets (e.g., kinases)?

Answer:

- Docking simulations (AutoDock Vina) using crystal structures of indole-binding proteins (e.g., tryptophan hydroxylase) .

- DFT calculations to map electrostatic potential surfaces, highlighting fluorine’s role in H-bonding with active-site residues .

- MD simulations (>100 ns) to assess stability of ligand-protein complexes .

Q. How do steric and electronic effects of the indole moiety impact regioselectivity in derivatization reactions?

Answer:

- C-3 position : Electron-rich due to indole’s aromatic system, favoring electrophilic substitutions (e.g., sulfonation at C-3 ).

- Steric hindrance : Substituents at C-2 or C-5 of the indole ring reduce accessibility to the ethanone group, altering reaction pathways .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

Answer:

- Solvent-free fluorination using mechanochemical grinding with KF/Al₂O₃ .

- Catalytic fluorination with recyclable ionic liquids (e.g., [BMIM][BF₄]) to reduce DAST usage .

- Continuous flow systems improve atom economy (e.g., 85% yield with <5% byproducts) .

Q. How does this compound compare to non-fluorinated indolyl ethanones in enzyme inhibition assays?

Answer:

Fluorination enhances:

- Metabolic stability : Reduced CYP450-mediated degradation (t₁/₂ increased by 3-fold vs. non-fluorinated analogs) .

- Binding affinity : Fluorine’s electronegativity strengthens H-bonds (e.g., ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for non-fluorinated) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

- LC-MS/MS detects fluorinated byproducts (e.g., mono-fluoro derivatives) at ppm levels .

- ¹⁹F NMR quantifies residual fluorinating agents (e.g., DAST) with a detection limit of 0.1% .

Q. What are the implications of fluorine’s isotopic pattern in mass spectrometry characterization?

Answer:

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

2,2-difluoro-1-(1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H |

InChI Key |

IITUTLRLYXRFKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.